molecular formula C16H16F2N4O4 B2959113 Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-60-0

Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2959113
CAS No.: 725218-60-0
M. Wt: 366.325
InChI Key: VCCXSTSKIYXWAB-UHFFFAOYSA-N
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Description

The compound “Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of compounds in this class has been confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectroscopic data . In some cases, the structure was further corroborated through a single-crystal X-ray diffraction measurement .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, is a key reaction in the chemistry of [1,2,4]triazolo[1,5-a]pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Synthesis and Biological Activity The synthesis of related triazolopyrimidine compounds has been extensively studied for their potential biological activities. For instance, Gilava et al. (2020) detailed the potent synthesis of an uncommon series of triazolopyrimidines, evaluated for their antimicrobial and antioxidant activities. The study emphasized the compounds' synthesis using the Biginelli protocol and highlighted their characterizations by IR, NMR, and mass spectroscopic techniques (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).

Chemical Rearrangements and Structural Analysis Research on azaindolizine compounds, like the ones by Makisumi and Kanō (1963), explores the chemical properties and rearrangements of triazolopyrimidines. Their work demonstrated how the alkyl group of certain derivatives undergoes rearrangement, contributing to understanding the compound's chemical behavior (Y. Makisumi & H. Kanō, 1963).

Antituberculous Agents A study by Titova et al. (2019) synthesized structural analogs of triazolopyrimidines to evaluate their tuberculostatic activity. This research underscores the compound's potential in developing antituberculous agents, with a focus on structure-activity relationships (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, & V. Charushin, 2019).

Pharmacological Applications The pharmacological applications of triazolopyrimidine derivatives have been a subject of interest. Massari et al. (2017) developed efficient synthesis methods for these compounds, highlighting their potential in inhibiting influenza virus RNA polymerase, which suggests their applicability in antiviral therapies (Serena Massari et al., 2017).

Crystal Structure Analysis Crystallographic studies, such as those by Boechat et al. (2014), provide insight into the structural aspects of triazolopyrimidine derivatives. Their work on the crystal structures of hydrated and anhydrous derivatives reveals the importance of intermolecular interactions and the influence of substituents on molecular arrangement, contributing to the understanding of these compounds' physical and chemical properties (N. Boechat et al., 2014).

Future Directions

Given the significant biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, future research could focus on exploring the potential applications of this compound in medicinal chemistry and agriculture . Further studies could also aim to optimize the synthesis process and investigate the specific mechanism of action of this compound.

Properties

IUPAC Name

methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O4/c1-8-12(14(23)25-3)13(22-16(21-8)19-7-20-22)9-4-5-10(26-15(17)18)11(6-9)24-2/h4-7,13,15H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCXSTSKIYXWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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